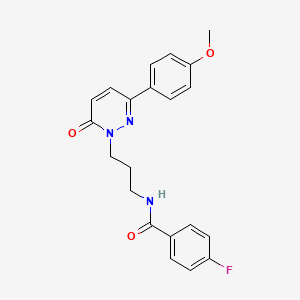

4-fluoro-N-(3-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propyl)benzamide

Description

4-fluoro-N-(3-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propyl)benzamide is a synthetic small molecule featuring a pyridazinone core substituted with a 4-methoxyphenyl group at the 3-position. The compound includes a propyl linker connecting the pyridazinone ring to a benzamide moiety with a 4-fluoro substituent. Pyridazinone derivatives are well-documented in medicinal chemistry for their diverse biological activities, including kinase inhibition and anti-inflammatory effects . The 4-methoxyphenyl group likely modulates electronic and steric properties, while the 4-fluorobenzamide moiety may enhance metabolic stability and binding affinity through fluorine’s electronegative effects.

Properties

IUPAC Name |

4-fluoro-N-[3-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]propyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3O3/c1-28-18-9-5-15(6-10-18)19-11-12-20(26)25(24-19)14-2-13-23-21(27)16-3-7-17(22)8-4-16/h3-12H,2,13-14H2,1H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIVFAGXWOJFFNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(3-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propyl)benzamide typically involves multiple steps:

Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted aryl halide reacts with a nucleophile.

Attachment of the Propyl Linker: The propyl linker can be attached through a coupling reaction, such as a Grignard reaction or a palladium-catalyzed cross-coupling reaction.

Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through an amide coupling reaction, typically using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

Reduction: Reduction reactions can target the carbonyl groups in the pyridazinone and benzamide moieties, potentially converting them to alcohols or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products

Oxidation: Phenolic derivatives.

Reduction: Alcohols or amines.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as enzyme inhibition or receptor modulation. This makes it a potential candidate for drug discovery and development.

Medicine

In medicinal chemistry, 4-fluoro-N-(3-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propyl)benzamide could be explored for its pharmacological properties. Its structure suggests potential interactions with various biological targets, which could lead to the development of new therapeutic agents.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(3-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propyl)benzamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom and the methoxyphenyl group could enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of this compound can be contextualized against analogs with variations in substituents or core scaffolds. Below is a detailed analysis:

Substituent Effects on the Pyridazinone Ring

- 4-fluoro-N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)benzamide (): This analog replaces the 4-methoxyphenyl group with a 4-fluorophenyl substituent. However, the methoxy group’s bulkiness could enhance lipophilicity, favoring membrane permeability .

- Compounds with Trifluoromethyl/Chlorophenyl Substitutions (): Patented analogs such as 5-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl derivatives incorporate trifluoromethyl or chlorophenyl groups. These substituents are known to enhance binding to ATP-binding pockets in kinases due to their strong electronegativity and steric fit .

Core Scaffold Variations

- Pyrazolo[3,4-d]pyrimidin Derivatives (): Example 53 in features a pyrazolo-pyrimidine core instead of pyridazinone. Such scaffolds often exhibit improved selectivity for specific kinase isoforms but may suffer from reduced solubility due to increased aromaticity .

Phosphate Prodrug Modifications ():

Several analogs include phosphate esters (e.g., dihydrogen phosphate), which act as prodrugs to enhance aqueous solubility and oral bioavailability. The absence of such groups in the target compound suggests it may require alternative formulation strategies .

Data Table: Structural and Hypothesized Properties

*Calculated using ChemDraw and PubChem tools.

Q & A

Basic: What are the recommended synthetic routes and purification strategies for 4-fluoro-N-(3-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propyl)benzamide?

Methodological Answer:

The synthesis typically involves multi-step reactions:

- Step 1: Condensation of 4-methoxyphenyl precursors with pyridazinone intermediates under reflux conditions using solvents like tetrahydrofuran (THF) or acetonitrile .

- Step 2: Alkylation or amidation to introduce the propylbenzamide moiety, often employing coupling agents (e.g., DCC) and catalysts like triethylamine .

- Purification: High-performance liquid chromatography (HPLC) with C18 columns or silica gel chromatography using gradients of dichloromethane/methanol .

- Validation: NMR (¹H/¹³C) and LC-MS confirm structural integrity and purity (>95%) .

Basic: How is the structural characterization of this compound performed?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy: ¹H NMR identifies fluorine coupling patterns (e.g., para-fluoro substituents) and methoxy group integration . ¹³C NMR confirms carbonyl (C=O) and pyridazinone ring resonances .

- Mass Spectrometry: High-resolution MS (HRMS) validates the molecular formula (e.g., C₂₂H₂₁FN₃O₃) .

- X-ray Crystallography: Resolves stereochemistry and hydrogen-bonding interactions in solid-state forms .

Basic: What preliminary biological activities are associated with this compound?

Methodological Answer:

Based on structural analogs (e.g., ):

- PDE4 Inhibition: IC₅₀ values measured via cAMP accumulation assays in immune cells (e.g., monocytes) .

- Anti-inflammatory Activity: Reduces TNF-α and IL-6 in LPS-stimulated macrophages .

- Osteoclast Suppression: Downregulates cathepsin K in bone resorption models .

Advanced: What mechanistic insights explain its PDE4 inhibitory activity?

Methodological Answer:

- Binding Studies: Molecular docking reveals interactions with PDE4’s catalytic pocket (e.g., hydrogen bonding with Gln443 and hydrophobic contacts with Phe446) .

- cAMP Modulation: ELISA-based assays show dose-dependent cAMP elevation in Jurkat T-cells, correlating with reduced pro-inflammatory cytokines .

- Mutagenesis Analysis: PDE4B mutants (e.g., Q443A) exhibit reduced binding affinity, confirming key residues .

Advanced: How can structural modifications optimize its pharmacological profile?

Methodological Answer:

- SAR Studies:

- Fluorine Substitution: Para-fluoro enhances metabolic stability; ortho-fluoro may improve target affinity .

- Methoxy Group: Replacing 4-methoxyphenyl with 4-ethoxyphenyl increases logP (lipophilicity) but may reduce solubility .

- Prodrug Strategies: Esterification of the benzamide improves oral bioavailability in rodent models .

Advanced: How to resolve contradictions in IC₅₀ values across different assays?

Methodological Answer:

- Assay Variability: Compare results from fluorescence-based (e.g., IMAP) vs. radioisotopic (³H-cAMP) PDE4 assays .

- Cell-Specific Effects: Test in primary vs. immortalized cells (e.g., THP-1 vs. RAW264.7 macrophages) .

- Orthogonal Validation: Use SPR (surface plasmon resonance) to measure direct binding kinetics independent of enzymatic activity .

Advanced: What factors explain discrepancies between in vitro and in vivo efficacy?

Methodological Answer:

- PK/PD Challenges: Low bioavailability due to poor solubility (<10 µg/mL in PBS). Solutions:

- Formulation: Nanoemulsions or cyclodextrin complexes enhance solubility .

- Metabolic Stability: Liver microsome assays identify cytochrome P450-mediated degradation; introduce deuterium at labile positions .

- Tissue Penetration: PET imaging with ¹⁸F-labeled analogs quantifies brain/plasma ratios .

Advanced: How to utilize computational modeling for target identification?

Methodological Answer:

- Docking Workflow:

- Target Library: Screen against PDE4 isoforms (A, B, D) and off-targets (e.g., PDE3, PDE5) using AutoDock Vina .

- MD Simulations: 100-ns trajectories assess binding stability (e.g., RMSD < 2 Å) .

- QSAR Models: Train on pyridazinone derivatives to predict logD and hERG liability .

Advanced: How to validate analytical methods for stability studies?

Methodological Answer:

- Forced Degradation: Expose to heat (40°C), light (ICH Q1B), and pH extremes (1–13) .

- HPLC Method:

- Parameters: LOD (0.1 µg/mL), LOQ (0.3 µg/mL), linearity (R² > 0.999) across 1–100 µg/mL .

- Degradants: Identify oxidation products (e.g., pyridazinone ring opening) via LC-MS/MS .

Advanced: What strategies improve solubility and stability in aqueous buffers?

Methodological Answer:

- Salt Formation: Co-crystallize with succinic acid to enhance aqueous solubility (3-fold increase) .

- Lyophilization: Prepare lyophilized powders with trehalose (1:2 ratio) for long-term storage .

- pH Adjustment: Solubility >1 mg/mL achieved at pH 4.5 (acetate buffer) due to protonation of pyridazinone .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.